molecular formula C13H18ClN B3257689 3-Phenylbicyclo[2.2.1]heptan-2-amine hydrochloride CAS No. 29345-14-0

3-Phenylbicyclo[2.2.1]heptan-2-amine hydrochloride

Cat. No.: B3257689
CAS No.: 29345-14-0
M. Wt: 223.74 g/mol
InChI Key: VLKPTISODKVICJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Phenylbicyclo[2.2.1]heptan-2-amine hydrochloride: is a chemical compound with a bicyclic structure, featuring a phenyl group attached to the bicyclo[221]heptane framework

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Phenylbicyclo[2.2.1]heptan-2-amine hydrochloride typically involves the reduction of trans-5-nitro-6-phenylbicyclo[2.2.1]hept-2-ene. This reduction can be achieved using Raney alloy mixed with aqueous sodium hydroxide and tetrahydrofuran. The resulting product is then subjected to N-alkylation with ethanol to obtain the desired amine hydrochloride .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of advanced purification techniques, such as recrystallization and chromatography, is common to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, typically involving reagents like potassium permanganate or chromium trioxide. The major products formed are often ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, leading to the formation of the corresponding amine.

    Substitution: Nucleophilic substitution reactions can occur, especially at the amine group, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Hydrogen gas, palladium catalyst, ethanol.

    Substitution: Alkyl halides, acyl chlorides, organic solvents.

Major Products:

    Oxidation: Ketones, carboxylic acids.

    Reduction: Amines.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

Chemistry: In organic synthesis, 3-Phenylbicyclo[2.2.1]heptan-2-amine hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the preparation of various pharmaceuticals and agrochemicals.

Biology: This compound has potential applications in biological research, particularly in the study of receptor-ligand interactions. Its bicyclic structure can mimic certain natural ligands, making it useful in the design of bioactive molecules.

Medicine: In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic properties. They may act as central nervous system stimulants or possess other pharmacological activities.

Industry: In the industrial sector, this compound is used in the development of specialty chemicals and materials. Its unique properties make it suitable for applications in polymer chemistry and material science.

Mechanism of Action

The mechanism of action of 3-Phenylbicyclo[2.2.1]heptan-2-amine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The bicyclic structure allows it to fit into binding sites, potentially modulating the activity of these targets. The exact pathways and molecular targets depend on the specific application and derivative of the compound.

Comparison with Similar Compounds

    Fencamfamine hydrochloride: A stimulant with a similar bicyclic structure.

    N-Ethyl-3-phenylbicyclo[2.2.1]heptan-2-amine: Another derivative with comparable properties.

Uniqueness: 3-Phenylbicyclo[2.2.1]heptan-2-amine hydrochloride stands out due to its specific substitution pattern and the presence of the phenyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

3-phenylbicyclo[2.2.1]heptan-2-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N.ClH/c14-13-11-7-6-10(8-11)12(13)9-4-2-1-3-5-9;/h1-5,10-13H,6-8,14H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLKPTISODKVICJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1C(C2N)C3=CC=CC=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Phenylbicyclo[2.2.1]heptan-2-amine hydrochloride
Reactant of Route 2
3-Phenylbicyclo[2.2.1]heptan-2-amine hydrochloride
Reactant of Route 3
3-Phenylbicyclo[2.2.1]heptan-2-amine hydrochloride
Reactant of Route 4
3-Phenylbicyclo[2.2.1]heptan-2-amine hydrochloride
Reactant of Route 5
3-Phenylbicyclo[2.2.1]heptan-2-amine hydrochloride
Reactant of Route 6
3-Phenylbicyclo[2.2.1]heptan-2-amine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.